DDR1-IN-1 dihydrochloride

Description

BenchChem offers high-quality DDR1-IN-1 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDR1-IN-1 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

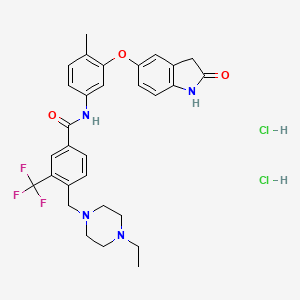

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUOJKYQZINPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DDR1-IN-1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2][3] DDR1 has been implicated in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, and its dysregulation is associated with numerous diseases, including cancer and fibrosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of DDR1-IN-1, including its binding kinetics, cellular activity, and in vivo efficacy, based on publicly available data. Detailed experimental protocols are provided to enable researchers to further investigate its properties.

Core Mechanism of Action

DDR1-IN-1 is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][3] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif, which is critical for kinase activity, is flipped from its active orientation. By binding to this inactive state, DDR1-IN-1 prevents the conformational changes required for ATP binding and subsequent autophosphorylation, thereby inhibiting the kinase activity of DDR1.[1][3]

The chemical structure of DDR1-IN-1 features a hinge-binding motif that occupies the adenine-binding pocket, a linker region, and a "tail" that extends into the hydrophobic pocket created by the DFG-out conformation.[4] This mode of binding confers selectivity for DDR1 over many other kinases.[1]

dot

Caption: Mechanism of DDR1-IN-1 Action.

Quantitative Data

The inhibitory activity of DDR1-IN-1 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference(s) |

| DDR1 | Lanthascreen Binding Assay | 105 | [1][2][5][6] |

| DDR2 | Lanthascreen Binding Assay | 413 | [1][2][5][6] |

Table 2: Cellular Inhibitory Activity

| Cell Line | Assay Type | EC50 (nM) | Reference(s) |

| U2OS | DDR1 Autophosphorylation | 86 | [1][3] |

Table 3: Kinase Selectivity

| Parameter | Assay | Value | Reference(s) |

| Selectivity Score (S(1) at 1 µM) | KinomeScan | 0.01 | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lanthascreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

Materials:

-

DDR1 Kinase

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer 236

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

DDR1-IN-1 dihydrochloride

-

384-well plate

Procedure:

-

Prepare a 1X kinase buffer by diluting the 5X stock with distilled water.

-

Prepare serial dilutions of DDR1-IN-1 in 1X kinase buffer.

-

Prepare a solution of DDR1 kinase and Eu-anti-GST antibody in 1X kinase buffer.

-

Prepare a solution of Kinase Tracer 236 in 1X kinase buffer.

-

In a 384-well plate, add 5 µL of the DDR1-IN-1 dilution.

-

Add 5 µL of the kinase/antibody solution to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

-

Calculate the emission ratio (520/490) and plot against the inhibitor concentration to determine the IC50 value.

dot

Caption: Lanthascreen Assay Workflow.

Cell-Based DDR1 Autophosphorylation Assay

This Western blot-based assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in cells.

Materials:

-

U2OS cells overexpressing DDR1

-

DMEM with 10% FBS

-

Collagen Type I

-

DDR1-IN-1 dihydrochloride

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

-

Anti-phospho-DDR1 (Tyr792) antibody

-

Anti-DDR1 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed U2OS-DDR1 cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with varying concentrations of DDR1-IN-1 for 2 hours.

-

Stimulate the cells with 20 µg/mL collagen for 90 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with anti-phospho-DDR1 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-DDR1 antibody to determine total DDR1 levels.

-

Quantify the band intensities to determine the EC50 value.

dot

Caption: Cellular Autophosphorylation Assay Workflow.

KinomeScan™ Selectivity Profiling

This competition binding assay is used to determine the selectivity of DDR1-IN-1 against a large panel of kinases.

Methodology Overview: The KinomeScan™ platform utilizes a proprietary technology where test compounds are competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding. The results are reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition. The selectivity score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested.[6]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of DDR1-IN-1 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line known to express DDR1 (e.g., A2780/COL4A6)

-

Matrigel

-

DDR1-IN-1 dihydrochloride

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

-

Calipers

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer DDR1-IN-1 (e.g., 6.25 or 12.5 mg/kg) or vehicle intraperitoneally once daily.[7]

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[8][9]

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue treatment for a predetermined period (e.g., 28 days) or until tumors reach a specified endpoint.[7]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1).

Signaling Pathways

DDR1 activation by collagen initiates several downstream signaling pathways that are implicated in cancer progression. DDR1-IN-1, by inhibiting DDR1 autophosphorylation, blocks the activation of these pathways.

dot

Caption: DDR1 Downstream Signaling Pathways.

Conclusion

DDR1-IN-1 dihydrochloride is a well-characterized, potent, and selective inhibitor of DDR1. Its mechanism of action as a type II inhibitor that stabilizes the inactive DFG-out conformation of the kinase has been established through structural and biochemical studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to utilize DDR1-IN-1 as a chemical probe to investigate the biological roles of DDR1 and to explore its therapeutic potential in various disease models. The diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved. This comprehensive guide serves as a valuable resource for the scientific community engaged in DDR1 research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.6. KINOMEscan [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Site of DDR1-IN-1 on DDR1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

DDR1-IN-1 is a type II kinase inhibitor that selectively targets the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][2] Its binding is characterized by a key hydrogen bond with the hinge region residue Met704 and extensive hydrophobic interactions within a back pocket of the ATP-binding site.[2][3] This mode of action effectively blocks the autophosphorylation and subsequent downstream signaling of DDR1, a receptor tyrosine kinase implicated in various pathological processes, including cancer and fibrosis.[4] The co-crystal structure of the DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) provides a detailed atomic-level understanding of this interaction.[5]

Molecular Binding of DDR1-IN-1 to DDR1

The high-resolution (2.20 Å) co-crystal structure of DDR1-IN-1 bound to the DDR1 kinase domain reveals the precise molecular interactions underpinning its inhibitory activity.[5] DDR1-IN-1 stabilizes the 'DFG-out' conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[1][2] This conformational change exposes a hydrophobic pocket adjacent to the ATP binding site, which is exploited by DDR1-IN-1 for high-affinity binding.[1]

Key Interacting Residues

The binding of DDR1-IN-1 within the DDR1 kinase domain is mediated by a series of hydrogen bonds and hydrophobic interactions. A critical hydrogen bond is formed between the carbonyl group of the inhibitor's indolin-2-one head group and the backbone amide of Met704 in the hinge region.[2][3] The tail region of DDR1-IN-1, containing trifluoromethyl groups, occupies the hydrophobic pocket created by the DFG-out conformation.[2][3]

The structural basis for the selectivity of DDR1-IN-1 for DDR1 over other kinases, such as ABL, lies in the conformation of its ether bridge.[2] This feature orients the indolin-2-one head group in a manner that would disrupt critical hydrophobic interactions with Tyr253 in the ABL P-loop.[2] A mutation in the hinge region of DDR1, G707A, has been shown to confer over 20-fold resistance to DDR1-IN-1, highlighting the importance of this region for inhibitor binding.[5]

Table 1: Key Amino Acid Residues of DDR1 Interacting with DDR1-IN-1

| Interacting Residue | Interaction Type | Reference |

| Met704 | Hydrogen Bond | [2][3] |

| Thr701 | Steric Hindrance (Selectivity) | [2] |

| Phe785 | Hydrophobic Interaction | [3] |

| Glu672 | Hydrogen Bond (linker) | [2] |

| Asp784 | Hydrogen Bond (linker) | [2] |

| Leu679 | Hydrophobic Interaction | [3] |

| Leu757 | Hydrophobic Interaction | [3] |

| Met676 | Hydrophobic Interaction | [3] |

| Ile675 | Hydrophobic Interaction | [3] |

Quantitative Inhibition Data

The inhibitory potency of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.

Table 2: Quantitative Inhibitory Activity of DDR1-IN-1

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| IC50 | 105 nM | Enzymatic Kinase Assay | DDR1 | [6] |

| IC50 | 413 nM | Enzymatic Kinase Assay | DDR2 | [6] |

| EC50 | 86 nM | Cell-based Autophosphorylation | U2OS cells | [6] |

Experimental Protocols

The determination of the binding site and inhibitory activity of DDR1-IN-1 relies on several key experimental techniques.

X-Ray Crystallography

The co-crystal structure of the DDR1 kinase domain with DDR1-IN-1 (PDB ID: 4CKR) was determined by X-ray diffraction at a resolution of 2.20 Å.[5] This technique provides atomic-level detail of the inhibitor-protein complex, revealing the precise binding mode and interactions.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to quantify inhibitor binding to the kinase.

Protocol:

-

Reagent Preparation: Prepare 3X solutions of the test compound (DDR1-IN-1), a mixture of Eu-labeled anti-tag antibody and the DDR1 kinase, and an Alexa Fluor® 647-labeled kinase tracer in the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay (Western Blot)**

This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture U2OS cells overexpressing DDR1. Starve the cells in serum-free medium for 16-24 hours. Pre-treat the cells with varying concentrations of DDR1-IN-1 for 1 hour.

-

Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein lysate by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 or anti-pY792).[7]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1. The EC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

DDR1 Signaling Pathways and Inhibition by DDR1-IN-1

DDR1 is a receptor tyrosine kinase that is activated by various types of collagen.[8] Upon activation, DDR1 undergoes autophosphorylation, creating docking sites for various signaling molecules and initiating several downstream signaling cascades that regulate cell proliferation, migration, and survival.[4][9] DDR1-IN-1, by inhibiting DDR1 autophosphorylation, effectively blocks these downstream pathways.

Major Downstream Signaling Pathways

Key signaling pathways activated by DDR1 include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[4]

-

MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and migration.[9]

-

NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival.[4]

-

SRC Pathway: SRC is a non-receptor tyrosine kinase that is activated downstream of DDR1 and is involved in cell migration and invasion.[8]

Below are Graphviz diagrams illustrating the DDR1 signaling pathway and the workflow for a cell-based autophosphorylation assay.

Caption: DDR1 Signaling Pathway and Point of Inhibition by DDR1-IN-1.

Caption: Workflow for DDR1 Autophosphorylation Western Blot Assay.

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. DDR-IN-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 8. uniprot.org [uniprot.org]

- 9. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]

An In-depth Technical Guide to the Downstream Effects of DDR1 Inhibition by DDR1-IN-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix (ECM). Its activation triggers a cascade of downstream signaling events that are pivotal in various physiological and pathological processes. Aberrant DDR1 activity is strongly implicated in the progression of numerous diseases, including fibrosis, cancer, and inflammatory conditions. Consequently, DDR1 has emerged as a promising therapeutic target. DDR1-IN-1 is a potent and selective small-molecule inhibitor that locks the DDR1 kinase in an inactive 'DFG-out' conformation, effectively blocking its autophosphorylation and subsequent signaling. This guide provides a comprehensive technical overview of the downstream molecular and cellular consequences of DDR1 inhibition by DDR1-IN-1, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.

Introduction to Discoidin Domain Receptor 1 (DDR1)

DDR1, along with its homolog DDR2, belongs to a distinct subfamily of RTKs that utilize collagen as their primary ligand.[1][2] Unlike most RTKs which are activated by soluble growth factors, DDR1 senses and responds to the physical and biochemical cues of the ECM.[3] It is primarily expressed in epithelial cells and is activated by various fibrillar and network-forming collagens (e.g., types I, II, III, IV).[2][4] Upon collagen binding, DDR1 undergoes a slow and sustained autophosphorylation, initiating downstream signaling pathways that regulate critical cellular functions such as proliferation, differentiation, adhesion, migration, and ECM remodeling.[2][3][5] Dysregulation of DDR1 expression and signaling is a hallmark of several pathologies, making it an attractive target for therapeutic intervention.[2][6][7]

DDR1 Signaling Pathways

Activation of DDR1 by collagen initiates a complex network of intracellular signaling cascades. The phosphorylated tyrosine residues on the intracellular domain of DDR1 serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways.[2]

Key downstream signaling pathways include:

-

MAPK/ERK Pathway: DDR1 activation can stimulate the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[4][7][8]

-

PI3K/Akt Pathway: DDR1 can recruit the p85 subunit of PI3K, leading to the activation of Akt.[2] This pathway is a central regulator of cell survival, growth, and metabolism.[4][7]

-

NF-κB Pathway: In certain contexts, DDR1 signaling can lead to the activation of the NF-κB transcription factor, a key player in inflammation, immune responses, and cell survival.[7][9][10]

-

STAT Pathway: The JAK/STAT pathway can also be activated downstream of DDR1, influencing gene expression related to inflammation and cell proliferation.[4] Specifically, DDR1 can promote the activation of STAT3.[11]

-

SRC Family Kinases: SRC is a key downstream effector of DDR1 that plays a significant role in mediating signals related to cell migration and invasion.[10][12]

-

Other Effectors: DDR1 signaling also involves molecules like SHP-2, ShcA, and PYK2, contributing to processes like cell migration and chemoresistance.[2][12]

The inhibition of DDR1 by DDR1-IN-1 effectively blocks the initiation of these signaling cascades at the receptor level, thereby preventing their downstream cellular consequences.

Caption: DDR1 signaling pathways inhibited by DDR1-IN-1.

DDR1-IN-1: Mechanism and Quantitative Profile

DDR1-IN-1 is a type II kinase inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][3][13] In this conformation, the Asp-Phe-Gly (DFG) motif, critical for ATP binding and catalysis, is flipped, preventing the kinase from adopting its active state. This mechanism effectively blocks the autophosphorylation of DDR1, even in the presence of its collagen ligand, thereby shutting down all downstream signaling.[3][13] DDR1-IN-1 exhibits good selectivity for DDR1 over a large panel of other kinases.[3][13]

Quantitative Inhibitory Profile of DDR1-IN-1

The potency of DDR1-IN-1 has been characterized both in enzymatic assays and in cellular contexts.

| Parameter | Target/System | Value | Reference(s) |

| IC₅₀ | DDR1 (enzymatic assay) | 105 nM | [3][14][15] |

| IC₅₀ | DDR2 (enzymatic assay) | 413 nM | [3][15] |

| EC₅₀ | DDR1 Autophosphorylation (U2OS cells) | 86 nM | [3][14] |

| Selectivity | S(1) at 1 µM (KinomeScan) | 0.01 | [3] |

Table 1: Summary of quantitative data for DDR1-IN-1.

Caption: Mechanism of DDR1-IN-1 action via DFG-out stabilization.

Downstream Effects of DDR1 Inhibition in Disease Models

Attenuation of Fibrosis

Fibrosis is characterized by the excessive deposition of ECM components, particularly collagen, leading to tissue scarring and organ dysfunction. DDR1 is a potent regulator of pro-fibrotic processes.[16]

-

Reduced Collagen Deposition: Inhibition of DDR1 signaling has been shown to decrease the expression and deposition of collagens, such as Col1a1 and Col3a1, in models of adipose tissue fibrosis.[16] In kidney injury models, the loss of DDR1 also reduces collagen deposition.[11]

-

Modulation of Fibroblast Activity: DDR1 inhibition can modulate the function of fibroblasts, the primary cell type responsible for ECM production. In the breast microenvironment, DDR1 inhibition leads to tissue remodeling and reduced collagen deposition by fibroblasts.[17]

-

Inhibition of Pro-Fibrotic Signaling: DDR1 promotes fibrosis by activating key signaling pathways. In renal proximal tubule epithelial cells, collagen-induced DDR1 activation promotes TGF-β production via a STAT3-dependent mechanism.[11] Furthermore, DDR1 activation in fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) prevents apoptosis through NF-κB nuclear translocation; this effect is reversed by DDR1 inhibition.[9] By blocking these pathways, DDR1-IN-1 can mitigate the fibrotic response.

Anti-Cancer Effects

DDR1 is overexpressed in a wide range of cancers—including lung, breast, pancreatic, and gastric cancers—where it contributes to tumor progression, metastasis, and chemoresistance.[6][7][18]

-

Inhibition of Proliferation and Survival: While DDR1-IN-1 alone does not strongly inhibit the proliferation of many cancer cell lines, it potentiates the anti-proliferative activity of PI3K/mTOR inhibitors like GSK2126458 in colorectal cancer cells.[3] DDR1 signaling promotes pro-survival pathways, in part through activation of Notch1 and NF-κB, and its inhibition can render cancer cells more susceptible to apoptosis.[10]

-

Suppression of Migration and Invasion: A key role of DDR1 in cancer is promoting cell migration and invasion.[13] Inhibition of DDR1 abrogates collagen-induced activation of SRC and PYK2, key mediators of cell migration in pancreatic cancer cells.[12] DDR1 also regulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for degrading the ECM and facilitating invasion.[8]

-

Reversal of Chemoresistance: DDR1 can confer resistance to standard chemotherapy.[12] Pharmacological inhibition of DDR1 has been shown to enhance the response to chemotherapy in pancreatic cancer models.[12]

-

Modulation of the Tumor Microenvironment (TME) and Immune Evasion: DDR1 plays a crucial role in the interaction between tumor cells and the stroma.[18] It can mediate the alignment of collagen fibers, creating a physical barrier that leads to the exclusion of immune cells like CD8+ T cells from the tumor core.[17][19] Inhibition of DDR1 may therefore disrupt this immunosuppressive barrier, potentially enhancing the efficacy of immunotherapies.[20]

Anti-Inflammatory Effects

DDR1 contributes to inflammatory processes, particularly in chronic conditions like kidney disease and fibrosis.

-

Reduced Pro-inflammatory Cytokine Production: In kidney injury, DDR1 activation in renal tubular cells drives the production of the pro-inflammatory chemokine MCP-1.[11] In breast fibroblasts, DDR1 regulates the secretion of key immunomodulatory cytokines such as IL-6, IL-8, and MCP-1.[17] Inhibition with DDR1-IN-1 can reduce the secretion of these factors, thereby dampening the inflammatory response.

-

Decreased Inflammatory Cell Infiltration: By reducing the expression of chemokines, DDR1 inhibition can decrease the infiltration of inflammatory cells, such as macrophages, into injured tissues.[7] This has been observed in models of kidney disease, where loss of DDR1 reduces overall inflammation.[11]

Key Experimental Protocols

In Vitro DDR1 Kinase Assay (Lanthascreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the DDR1 kinase domain. It is used to determine the IC₅₀ of an inhibitor.[21]

-

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When an inhibitor displaces the tracer, the FRET signal is lost.[21]

-

Materials:

-

Procedure:

-

Prepare 3X solutions of the test inhibitor, a kinase/antibody mixture, and the tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X inhibitor solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀ value.

-

Cellular DDR1 Autophosphorylation Assay

This Western blot-based assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context, providing an EC₅₀ value.[3][14]

-

Principle: Cells overexpressing DDR1 are treated with an inhibitor before being stimulated with collagen. Cell lysates are then analyzed by Western blot using an antibody specific to a phosphorylated tyrosine residue on DDR1 (e.g., pY513).[14]

-

Materials:

-

Cell line (e.g., U2OS) engineered to overexpress DDR1.

-

Rat tail collagen I (e.g., 10 µg/mL).[14]

-

Test inhibitor (DDR1-IN-1).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-DDR1 (e.g., Y513), anti-total-DDR1, and a loading control (e.g., anti-β-actin).

-

-

Procedure:

-

Plate U2OS-DDR1 cells and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of DDR1-IN-1 for 1-2 hours.

-

Stimulate the cells with collagen (e.g., 10 µg/mL) for 2 hours.[14]

-

Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies (anti-pDDR1, anti-tDDR1, anti-loading control).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the pDDR1 signal to the total DDR1 signal.

-

Plot the normalized signal against inhibitor concentration to calculate the EC₅₀.

-

Caption: Workflow for a cellular DDR1 autophosphorylation assay.

Conclusion

DDR1-IN-1 is a valuable pharmacological tool for investigating the complex biology of DDR1 and a promising lead for the development of therapeutics targeting fibrosis, cancer, and inflammation. By selectively inhibiting the kinase activity of DDR1, DDR1-IN-1 effectively abrogates a multitude of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB cascades. This leads to significant anti-fibrotic, anti-neoplastic, and anti-inflammatory effects in various preclinical models. The downstream consequences of DDR1 inhibition—ranging from reduced collagen deposition and fibroblast activation to suppressed tumor cell invasion and modulation of the immune microenvironment—highlight the receptor's central role as a transducer of signals from the extracellular matrix. Further research into the nuanced, context-dependent effects of DDR1 inhibition will continue to refine its potential as a therapeutic strategy for a host of debilitating diseases.

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Yin and Yang of Discoidin Domain Receptors (DDRs): Implications in Tumor Growth and Metastasis Development [mdpi.com]

- 9. Discoidin Domain Receptor 1 Contributes to the Survival of Lung Fibroblast in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discoidin domain receptor 1-deletion ameliorates fibrosis and promotes adipose tissue beiging, brown fat activity, and increased metabolic rate in a mouse model of cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 20. bioengineer.org [bioengineer.org]

- 21. tools.thermofisher.cn [tools.thermofisher.cn]

Structural Basis for the Selectivity of DDR1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is a unique receptor tyrosine kinase (RTK) activated by collagen and has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and cancer.[1][2] DDR1-IN-1 serves as a critical chemical probe for elucidating DDR1-dependent signaling pathways and as a scaffold for the development of therapeutic agents.[2][3] This document details the inhibitor's binding mode, the structural features governing its selectivity, quantitative inhibitory data, and the experimental protocols used for its characterization.

Structural Basis of DDR1-IN-1 Binding and Inhibition

DDR1-IN-1 is a type II kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the kinase domain.[4] The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) reveals that the inhibitor binds to the ATP-binding pocket, extending into an adjacent allosteric site.[3][4] This binding mode locks the kinase in the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[4][5] This conformational change prevents the kinase from adopting its active state, thereby inhibiting ATP binding and subsequent phosphorylation.

Key interactions between DDR1-IN-1 and the DDR1 kinase domain, as observed in the 2.2 Å resolution crystal structure, include:[3][5][6]

-

Hinge Region Interaction : The carbonyl of the inhibitor's indolin-2-one "head" group forms a crucial hydrogen bond with the backbone amide of Met704 in the hinge region.[1]

-

Linker and DFG Motif Interaction : The amide group in the linker region of DDR1-IN-1 forms hydrogen bonds with the side chain of Glu672 (from the αC-helix) and the backbone amide of Asp784 (of the DFG motif).[5]

-

Hydrophobic Pocket : The trifluoromethyl "tail" of the inhibitor occupies a hydrophobic pocket created by the DFG-out conformation.[6]

The Molecular Logic of DDR1-IN-1 Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a therapeutic candidate. DDR1-IN-1 exhibits high selectivity for DDR1 over most other kinases, including the closely related DDR2 and the structurally similar ABL kinase.[2][7]

Selectivity over ABL Kinase

Despite both being type II inhibitors that bind the DFG-out conformation, DDR1-IN-1 is significantly more selective for DDR1 (IC50 = 105 nM) than for ABL kinase (IC50 = 1.8 µM).[1] The structural basis for this selectivity arises from subtle but critical differences between the two kinases:

-

The Ether Bridge : DDR1-IN-1 possesses an ether bridge that is absent in inhibitors like imatinib. This bridge alters the dihedral angle of the "head" group relative to the rest of the inhibitor.[1][6]

-

P-Loop Disruption : As a result of this altered orientation, the indolin-2-one head group of DDR1-IN-1 is positioned away from the P-loop of ABL kinase. This disrupts critical hydrophobic interactions with ABL's Tyr253 residue, which are important for high-affinity binding of inhibitors like imatinib.[1][6]

-

Gatekeeper Interaction : The ether bridge also eliminates a potential hydrogen bond with the "gatekeeper" residue, Thr701 in DDR1 (Thr315 in ABL).[1] While this might seem counterintuitive, the overall conformational and steric effects lead to a less favorable interaction with ABL compared to DDR1.

Selectivity over DDR2

DDR1-IN-1 is approximately 4-fold more selective for DDR1 than for DDR2 (IC50 values of 105 nM and 413 nM, respectively).[2][8] While the overall binding pockets of DDR1 and DDR2 are highly conserved, subtle differences in residue composition and conformational dynamics likely account for this modest selectivity.

Quantitative Data on DDR1-IN-1 Activity

The inhibitory activity of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition Data

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| DDR1 | Lanthascreen | 105 | [2][7][9] |

| DDR2 | Lanthascreen | 413 | [2][8] |

| ABL | Enzymatic Assay | 1800 | [1] |

Table 2: Cellular Activity Data

| Cell Line | Assay Type | Measured Effect | EC50 (nM) | Reference(s) |

| U2OS | Western Blot | Inhibition of basal DDR1 autophosphorylation | 86 | [2][7] |

| U2OS | Western Blot | Inhibition of collagen-induced autophosphorylation | 86.76 | [8] |

Table 3: Crystallographic Data for DDR1-IN-1 in Complex with DDR1

| Parameter | Value | Reference(s) |

| PDB ID | 4CKR | [1][3] |

| Resolution | 2.20 Å | [2][3] |

| Method | X-RAY DIFFRACTION | [3] |

| R-Value Work | 0.198 | [3] |

| R-Value Free | 0.247 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DDR1-IN-1.

In Vitro Kinase Binding Assay (Lanthascreen®)

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer from the kinase's ATP pocket.[10]

-

Principle : The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. Binding of an inhibitor like DDR1-IN-1 displaces the tracer, leading to a loss of FRET signal.[10]

-

Reagents :

-

Procedure :

-

All additions are typically performed in a 384-well plate with a final volume of 15 µL.

-

Add 5 µL of test compound (DDR1-IN-1) at 3x the final desired concentration.

-

Add 5 µL of a kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) at 3x concentration.

-

Add 5 µL of the tracer at 3x concentration.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

-

Cellular DDR1 Autophosphorylation Assay

This assay quantifies the ability of DDR1-IN-1 to inhibit DDR1 kinase activity within a cellular context.[1][7]

-

Cell Culture : Human osteosarcoma (U2OS) cells overexpressing DDR1 are commonly used. Cells are cultured in standard media and plated in 96-well plates at a density of ~3000 cells per well.[7]

-

Inhibitor Treatment :

-

Collagen Stimulation :

-

Cell Lysis :

-

Wash cells three times with cold PBS.

-

Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, supplemented with phosphatase and protease inhibitors like NaF, Na3VO4, PMSF, and leupeptin).[7]

-

-

Western Blot Analysis :

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).

-

Probe a parallel blot or strip and re-probe the same blot with an antibody for total DDR1 to normalize for protein loading.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Quantify band densities using software like ImageJ.

-

Calculate the ratio of phosphorylated to total DDR1, normalize to the DMSO control, and plot against inhibitor concentration to determine the EC50 value.[1][7]

-

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-kinase complex.

-

Protein Expression and Purification : The kinase domain of human DDR1 is expressed (e.g., in Sf9 insect cells) and purified using affinity and size-exclusion chromatography.

-

Complex Formation : The purified DDR1 kinase domain is incubated with a molar excess of DDR1-IN-1 to ensure saturation of the binding site.

-

Crystallization : The DDR1-IN-1 complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.[11]

-

Data Collection and Processing :

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, integrated, and scaled using standard crystallographic software.

-

-

Structure Solution and Refinement :

-

The structure is solved by molecular replacement using a homologous kinase structure as a search model.

-

The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.

-

Iterative cycles of refinement and manual model building are performed until convergence is reached, resulting in the final high-resolution structure.[3]

-

Visualizations of Pathways and Mechanisms

DDR1 Signaling Pathway

// Define nodes Collagen [label="Collagen (I, IV)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; DDR1 [label="DDR1 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AutoP [label="Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; ShcA [label="ShcA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_path [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Migration [label="Migration & Invasion", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Survival [label="Survival & Chemoresistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Define edges Collagen -> DDR1 [label=" binds"]; DDR1 -> AutoP [label=" induces"]; AutoP -> ShcA [label=" recruits"]; AutoP -> PI3K; AutoP -> MAPK_path; AutoP -> NFkB; AutoP -> Notch; AutoP -> Src;

PI3K -> AKT -> mTOR; mTOR -> Proliferation; mTOR -> Survival; MAPK_path -> Proliferation; MAPK_path -> Migration; NFkB -> Survival; Notch -> Survival; Src -> Migration;

// Set graph attributes for size graph [size="7.6,5"]; ratio = "auto"; }

Caption: Downstream signaling pathways activated upon collagen-induced DDR1 autophosphorylation.[12][13]

DDR1-IN-1 Binding Mechanism

// Connections Head -> Hinge [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> DFG [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> aC_Helix [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Tail -> Pocket [style=dashed, arrowhead=normal, color="#202124", label=" Hydrophobic\n Interaction", fontcolor="#202124"]; Head -> Linker -> Tail [style=solid, arrowhead=none, color="#5F6368"];

// Set graph attributes for size graph [size="7.6,4"]; ratio = "auto"; }

Caption: Key interactions between DDR1-IN-1 and the DDR1 kinase domain in the DFG-out conformation.[1][5]

Workflow for Cellular Autophosphorylation Assay

// Nodes A [label="1. Plate U2OS-DDR1 cells\nin 96-well plates"]; B [label="2. Pre-treat with DDR1-IN-1\n(1 hour)"]; C [label="3. Stimulate with Collagen\n(2 hours)"]; D [label="4. Wash (PBS) and Lyse Cells"]; E [label="5. SDS-PAGE and Western Blot"]; F [label="6. Probe with Antibodies\n(anti-pDDR1, anti-total DDR1)"]; G [label="7. Image and Quantify Bands\n(e.g., ImageJ)"]; H [label="8. Normalize pDDR1 to total DDR1\nand calculate EC50"];

// Edges A -> B -> C -> D -> E -> F -> G -> H;

// Set graph attributes for size graph [size="7.6,6"]; ratio = "auto"; }

Caption: Experimental workflow for determining the cellular potency (EC50) of DDR1-IN-1.[1][7]

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. Structure of the Discoidin Domain Receptor 1 Extracellular Region Bound to an Inhibitory Fab Fragment Reveals Features Important for Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of DDR1-IN-1 on Collagen-Induced Signaling: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), on collagen-induced signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating DDR1 as a therapeutic target in various pathologies, including fibrosis, inflammation, and cancer.

Introduction to DDR1 and Collagen-Induced Signaling

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1][2] Unlike many other RTKs, DDR1 activation by collagen is characterized by slow but sustained autophosphorylation.[3][4][5] This activation triggers a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[1][6] Given its role in these fundamental cellular functions, aberrant DDR1 signaling has been implicated in the progression of numerous diseases, including cancer, atherosclerosis, and organ fibrosis.[2] DDR1 is primarily expressed in epithelial cells, and its overexpression is often observed in rapidly growing, invasive tumors.[1][3]

The inhibitor, DDR1-IN-1, has emerged as a valuable pharmacological tool to probe the intricacies of DDR1-dependent signal transduction and to explore the therapeutic potential of targeting this receptor.[1][6]

Mechanism of Action of DDR1-IN-1

DDR1-IN-1 is a type-2 kinase inhibitor that selectively targets DDR1.[2] It binds to the kinase domain of DDR1 in its inactive 'DFG-out' conformation.[1][2][6] This binding mode locks the receptor in a state that is unable to perform its catalytic function, thereby preventing the subsequent autophosphorylation and activation of downstream signaling pathways. A key feature of DDR1-IN-1 is its selectivity for DDR1 over the closely related DDR2.[7][8]

Quantitative Data on DDR1-IN-1 Activity

The potency and selectivity of DDR1-IN-1 have been characterized in various assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Kinase Assay (Lanthascreen) | DDR1 | IC50 | 105 | [1][6][8] |

| Kinase Assay (Lanthascreen) | DDR2 | IC50 | 413 | [1][6][8] |

| Cell-based Autophosphorylation | Basal DDR1 | EC50 | 86 | [1][6] |

| Cell-based Autophosphorylation | Collagen-induced DDR1 (pY513) | EC50 | 86.76 | [8] |

Table 1: Inhibitory Potency of DDR1-IN-1

Inhibition of Collagen-Induced DDR1 Signaling Pathway

The binding of collagen to DDR1 induces the lateral association of DDR1 dimers, leading to trans-phosphorylation between adjacent dimers.[4][5][9] This autophosphorylation is a critical step in the activation of the receptor. DDR1-IN-1 effectively blocks this collagen-induced autophosphorylation in a cellular context.[1][6] By inhibiting the kinase activity of DDR1, DDR1-IN-1 prevents the activation of several downstream signaling pathways that are crucial for the pathological functions of DDR1. These pathways include Src, Notch, and NF-κB, which are involved in cell survival, proliferation, and chemoresistance.[10]

Detailed Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay for DDR1

This assay is designed to measure the binding of an inhibitor to the DDR1 kinase domain.

Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

Prepare a serial dilution of DDR1-IN-1 at 3 times the final desired concentration in 1X Kinase Buffer A.

-

Prepare a mixture of the DDR1 kinase and the europium-labeled anti-tag antibody at 3 times the final concentration in 1X Kinase Buffer A.

-

Prepare the Alexa Fluor® 647-labeled tracer at 3 times the final concentration in 1X Kinase Buffer A.[11]

-

-

Assay Execution:

-

In a 384-well plate, add 5 µL of the serially diluted DDR1-IN-1 solution to each well.[11]

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.[11]

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

-

Data Analysis:

-

The loss of FRET signal is proportional to the displacement of the tracer by the inhibitor.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-based DDR1 Autophosphorylation Assay

This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Protocol:

-

Cell Culture:

-

Culture U2OS cells overexpressing DDR1 in appropriate media.

-

Seed the cells in 96-well plates.

-

Induce DDR1 expression for 48 hours prior to the experiment.[7]

-

-

Treatment:

-

Lysis and Western Blotting:

-

Wash the cells three times with cold PBS.[7]

-

Lyse the cells using a lysis buffer (e.g., 50 mM Tris, pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[7]

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody specific for phosphorylated DDR1 (e.g., anti-pY513).[7]

-

-

Data Analysis:

-

Quantify the band densities using software such as ImageJ.[7]

-

Calculate the EC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the DDR1-IN-1 concentration.

-

Collagen-Coated Bead Assay for DDR1 Recruitment and Phosphorylation

This immunofluorescence-based assay visualizes the local recruitment and phosphorylation of DDR1 in response to stimulation with insoluble collagen.

Protocol:

-

Preparation:

-

Cell Stimulation:

-

Incubate the transfected cells with the collagen-coated beads for various time points (e.g., 10 to 240 minutes) at 37°C.[12]

-

-

Immunofluorescence Staining:

-

To label surface DDR1, incubate the cells with a mouse anti-DDR1 antibody on ice.[12]

-

Fix the cells, followed by permeabilization.

-

Incubate with a rabbit anti-phospho-DDR1 (pY-513) antibody to detect phosphorylated DDR1.[12]

-

Incubate with appropriate fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa-Fluor-488 and anti-rabbit Alexa-Fluor-555).[12]

-

-

Microscopy:

-

Mount the coverslips and visualize the recruitment of total DDR1 and the presence of phosphorylated DDR1 around the beads using a widefield fluorescence microscope.[12]

-

Conclusion

DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. It effectively blocks the collagen-induced autophosphorylation of DDR1, thereby inhibiting the activation of downstream signaling pathways implicated in cell proliferation, migration, and survival. The detailed experimental protocols provided in this guide offer robust methods for characterizing the effects of DDR1 inhibitors. As a well-characterized chemical probe, DDR1-IN-1 is an indispensable tool for elucidating the complex biology of DDR1 and for the development of novel therapeutics targeting DDR1-mediated diseases.

References

- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 5. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

- 12. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based assay for recruitment of DDR1 to collagen-coated beads [spiral.imperial.ac.uk]

A Technical Guide to the 'DFG-out' Conformation and the Selective Inhibitor DDR1-IN-1

This guide provides an in-depth exploration of the 'DFG-out' inactive conformation of protein kinases, with a specific focus on Discoidin Domain Receptor 1 (DDR1). It details the mechanism and properties of DDR1-IN-1, a potent and selective type II inhibitor that targets this conformation. This document is intended for researchers, scientists, and professionals in the field of drug development and kinase biology.

The DFG Motif: A Conformation Switch in Kinase Activity

Protein kinases, crucial regulators of cellular signaling, exist in a dynamic equilibrium between active and inactive states. A key structural element governing this transition is the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif located at the beginning of the activation loop.[1] The orientation of this motif dictates the kinase's catalytic competence.[2][3]

-

'DFG-in' (Active) Conformation: In the active state, the aspartate residue of the DFG motif points into the ATP-binding site, where it is essential for coordinating the magnesium ions required for phosphoryl transfer.[4][5] This "DFG-in" conformation aligns all the catalytic residues for efficient enzyme activity.[6] Inhibitors that bind to this active conformation are known as type I inhibitors.[1]

-

'DFG-out' (Inactive) Conformation: Kinases can also adopt an inactive state where the DFG motif undergoes a significant conformational flip.[5] In this "DFG-out" state, the phenylalanine and aspartate residues swap positions.[4][6] The phenylalanine moves into the ATP-binding pocket, while the aspartate flips out.[4][5] This movement disrupts the catalytic machinery and creates a new, allosteric pocket adjacent to the ATP-binding site.[4][5] This newly formed pocket is a key target for a class of drugs known as type II inhibitors.[7]

Discoidin Domain Receptor 1 (DDR1)

DDR1 is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to extracellular matrix collagens.[7][8][9] It is primarily expressed in epithelial cells and plays significant roles in cell adhesion, proliferation, migration, and invasion.[8][9][10] Dysregulation of DDR1 signaling is implicated in the progression of various diseases, including cancer, fibrosis, and atherosclerosis.[8][11][12]

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades.[7] These pathways include MAPK, PI3K/Akt, and NF-κB, which collectively regulate diverse cellular functions.[11][13][14]

DDR1-IN-1: A Selective Type II Inhibitor Targeting the DFG-out State

DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor designed to specifically target the DDR1 kinase.[9][15][16] As a type II inhibitor, its mechanism relies on binding to and stabilizing the inactive 'DFG-out' conformation of DDR1.[7][8][16]

Mechanism of Action and Binding Mode

The co-crystal structure of DDR1 in complex with DDR1-IN-1 (PDB ID: 4CKR) provides a detailed view of its binding mode.[8][16] DDR1-IN-1 settles into the ATP-binding pocket and extends into the adjacent allosteric site created by the DFG-out flip.[7][16]

Key interactions include:

-

Hinge Binding: Two hydrogen bonds form between the inhibitor and the hinge region residues Met704 and Asp702.[16]

-

Allosteric Pocket: The trifluoromethyl group on the "tail" region of DDR1-IN-1 occupies the hydrophobic pocket created by the DFG motif's conformational change.[8][17]

-

Linker Interaction: The amide moiety in the linker region of the inhibitor forms hydrogen bonds with Glu672 (on the αC-helix) and Asp784 (the "D" of the DFG motif).[16]

This specific set of interactions locks the kinase in a catalytically incompetent state.[7]

Structural Basis for Selectivity

The selectivity of DDR1-IN-1 for DDR1 over other kinases, such as ABL, stems from subtle structural differences.[8] While the overall binding mode is similar to other type II inhibitors like imatinib, the ether bridge in DDR1-IN-1 orientates its "head" group away from the P-loop of ABL kinase.[8][17] This disrupts critical hydrophobic interactions and a hydrogen bond to the gatekeeper threonine residue in ABL, resulting in significantly weaker binding.[8][17] In DDR1, the P-loop adopts a different conformation, which can accommodate DDR1-IN-1 without this steric clash.[8]

Quantitative Data

The inhibitory potency of DDR1-IN-1 and other relevant type II inhibitors against DDR1 and DDR2 is summarized below.

| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) |

| DDR1-IN-1 | DDR1 | 105[8][9][15][16][18] | 86 - 87[9][15][19] |

| DDR2 | 413[8][9][16][18] | - | |

| Ponatinib | DDR1 | 9.4[8] | 2.5[8] |

| DDR2 | 9.0[8] | - | |

| Imatinib | DDR1 | 41[8] | 21[8] |

| DDR2 | 71.6[8] | - |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The concentration of a drug that gives a half-maximal response in a cell-based assay.

Crystallographic Data for DDR1-IN-1 Complex

| Parameter | Value |

| PDB ID | 4CKR[8][16] |

| Resolution | 2.2 Å[16] |

| Conformation | DFG-out[8][16] |

Experimental Protocols

This section outlines the general methodologies used to characterize kinase inhibitors like DDR1-IN-1.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method for determining the enzymatic IC50 is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[20]

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected by a specific antibody labeled with a fluorescent donor, which, in proximity to a fluorescent acceptor bound to the biotin tag, generates a FRET signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified DDR1 enzyme, biotinylated peptide substrate, ATP, and serial dilutions of DDR1-IN-1.

-

Kinase Reaction: In a microplate, combine the DDR1 enzyme, the substrate peptide, and varying concentrations of DDR1-IN-1.

-

Initiation: Start the reaction by adding a solution of ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the product by adding a solution containing a europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665.

-

Measurement: After another incubation period, read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Cell-Based Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation within a cellular context.[8][9][15]

Principle: U2OS cells, which can be induced to express DDR1, are stimulated with collagen to induce receptor autophosphorylation. The level of phosphorylated DDR1 is then quantified, typically by Western blot, in the presence of varying inhibitor concentrations.

Methodology:

-

Cell Culture and Induction: Plate U2OS cells engineered with an inducible DDR1 expression system. Induce DDR1 expression (e.g., with doxycycline for 48 hours).[15]

-

Inhibitor Treatment: Pre-treat the cells with serial dilutions of DDR1-IN-1 for a set period (e.g., 90 minutes).

-

Collagen Stimulation: Stimulate the cells with rat tail collagen I for a short duration (e.g., 15-30 minutes) to activate DDR1.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).

-

Wash and probe with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH) to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[15] Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Plot the normalized values against inhibitor concentration and fit the curve to determine the EC50.

X-ray Crystallography

Principle: This technique is used to determine the three-dimensional atomic structure of the DDR1 kinase domain in complex with the inhibitor.

Methodology:

-

Protein Expression and Purification: Express the human DDR1 kinase domain in a suitable system (e.g., insect cells) and purify it to high homogeneity.

-

Crystallization: Mix the purified protein with a molar excess of DDR1-IN-1. Screen a wide range of crystallization conditions (buffers, precipitants, additives) to find conditions that yield diffraction-quality crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Refine the atomic model against the experimental data to obtain the final structure.[16]

Visualizations

The following diagrams illustrate key concepts and workflows related to the DFG conformation and DDR1 inhibition.

Caption: DFG-in (active) vs. DFG-out (inactive) kinase conformations.

Caption: Simplified DDR1 signaling pathway upon collagen activation.

Caption: Experimental workflow for kinase inhibitor characterization.

Caption: Logical flow of DDR1-IN-1's mechanism of action.

References

- 1. Redefining the protein kinase conformational space with machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 13. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. adooq.com [adooq.com]

- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 21. reactionbiology.com [reactionbiology.com]

Preliminary Studies on DDR1-IN-1 in Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 triggers downstream signaling cascades that promote inflammation, fibroblast activation, and matrix deposition. Consequently, DDR1 has emerged as a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth overview of the preliminary studies on DDR1-IN-1, a selective inhibitor of DDR1, in various fibrosis models.

DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. It binds to the DFG-out conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development of DDR1-targeted anti-fibrotic therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of DDR1-IN-1 in fibrosis models.

| Parameter | Value | Assay System | Reference |

| IC50 (DDR1) | 105 nM | In vitro kinase assay | [1] |

| IC50 (DDR2) | 413 nM | In vitro kinase assay | [1] |

| EC50 (DDR1 Autophosphorylation) | 86 nM | U2OS cells | [2] |

Table 1: In Vitro Potency and Selectivity of DDR1-IN-1

| Model System | Parameter Measured | Treatment | Result | Reference |

| Human Mammary Fibroblasts in 3D Collagen Gel | Gel Contraction | 1 µM DDR1-IN-1 | Significant reduction | [3][4] |

| Human Mammary Fibroblasts in 3D Collagen Gel | α-SMA Expression | 1 µM DDR1-IN-1 | Reduced expression | [3][4] |

| Human Mammary Fibroblasts in 3D Collagen Gel | IL-6 Expression | 1 µM DDR1-IN-1 | Marked reduction | [3][4] |

| Human Mammary Fibroblasts in 3D Collagen Gel | FAP Expression | 1 µM DDR1-IN-1 | Reduced expression | [3][4] |

| TGF-β1 Stimulated Human Mammary Fibroblasts | α-SMA Expression | 1 µM DDR1-IN-1 | Reduction | [3] |

| TGF-β1 Stimulated Human Mammary Fibroblasts | IL-6 Expression | 1 µM DDR1-IN-1 | Reduction | [3] |

Table 2: In Vitro Efficacy of DDR1-IN-1 in a Fibroblast Model

| Fibrosis Model | Animal Model | Treatment | Key Findings | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Bleomycin-induced mice | DDR1-IN-1 | Dramatically alleviated symptoms; exerted significant anti-inflammatory and anti-fibrotic effects. | [5][6] |

Table 3: In Vivo Efficacy of DDR1-IN-1 in a Lung Fibrosis Model

Key Signaling Pathways

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that drive fibrotic processes. The diagram below illustrates the key pathways implicated in DDR1-mediated fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. DDR1 activation in macrophage promotes IPF by regulating NLRP3 inflammasome and macrophage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DDR1-IN-1 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Its involvement in pathological conditions such as cancer and fibrosis has made it a compelling target for therapeutic intervention.[1] DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of DDR1 kinase activity.[1][2] It binds to the 'DFG-out' conformation of the kinase domain, effectively blocking its autophosphorylation and downstream signaling.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of DDR1-IN-1 dihydrochloride.

Quantitative Data Summary

The inhibitory activity of DDR1-IN-1 dihydrochloride against DDR1 has been determined using various in vitro assay formats. The following table summarizes the key quantitative data.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| LanthaScreen™ Eu Kinase Binding | DDR1 | IC₅₀ | 105 | [1][2][3][4] |

| LanthaScreen™ Eu Kinase Binding | DDR2 | IC₅₀ | 413 | [1][2][4] |

| Cell-Based Autophosphorylation | DDR1 | EC₅₀ | 86 | [1][2][5] |

Experimental Protocols

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of DDR1-IN-1 for the DDR1 kinase domain.

Materials:

-

DDR1 kinase (recombinant)

-

LanthaScreen™ Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35

-

DDR1-IN-1 dihydrochloride

-

DMSO

-

384-well plate, low volume, black

Procedure:

-